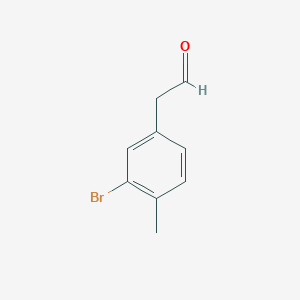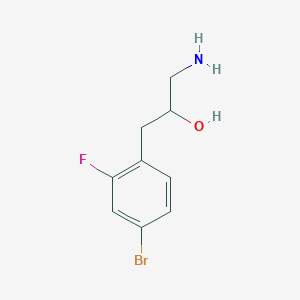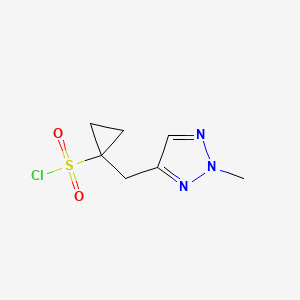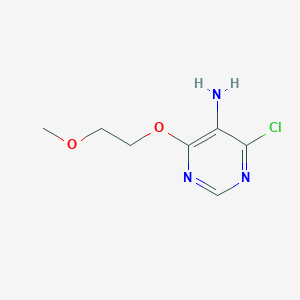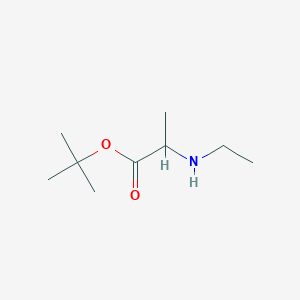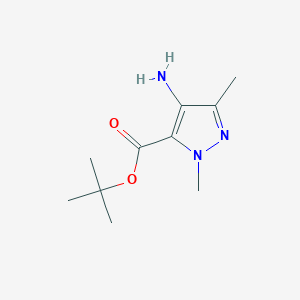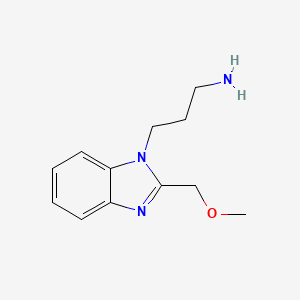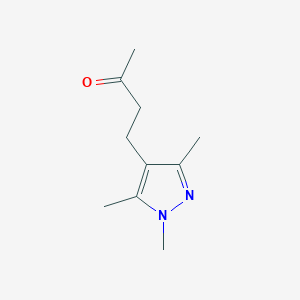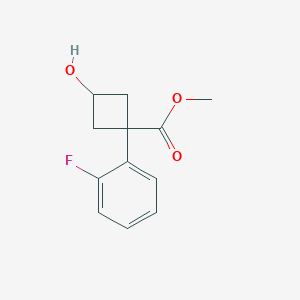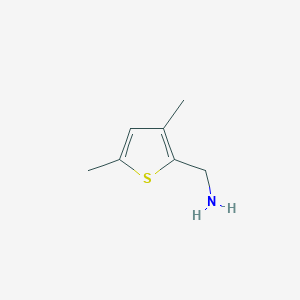
(3,5-Dimethylthiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylthiophen-2-yl)methanamine is an organic compound with the molecular formula C7H11NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methyl groups at the 3 and 5 positions, as well as a methanamine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylthiophen-2-yl)methanamine typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 3,5-dimethylthiophene with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethylthiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethylthiophen-3-yl)methanamine: Similar structure but different substitution pattern.
Thiophene-2-methanamine: Lacks the methyl groups at the 3 and 5 positions.
Uniqueness
(3,5-Dimethylthiophen-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other thiophene derivatives .
Propiedades
Fórmula molecular |
C7H11NS |
|---|---|
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
(3,5-dimethylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-6(2)9-7(5)4-8/h3H,4,8H2,1-2H3 |
Clave InChI |
GLDFCMBXYYLTEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
